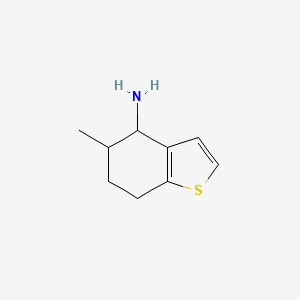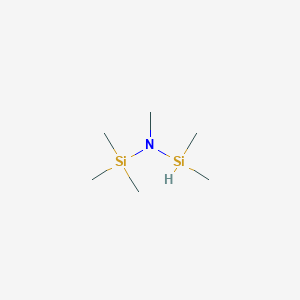![molecular formula C14H11FO2S B8734960 Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]-](/img/structure/B8734960.png)
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- is an organic compound that features a benzylthio group and a fluorine atom attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the fluorine atom or modify the benzylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, de-fluorinated derivatives, and various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Wirkmechanismus
The mechanism of action of Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzylthio)benzoic acid: Lacks the fluorine atom, which may reduce its potency and specificity.
3-Fluorobenzoic acid: Lacks the benzylthio group, which may limit its biological activity.
4-(Methylthio)-3-fluorobenzoic acid: Similar structure but with a methylthio group instead of a benzylthio group, which may alter its reactivity and applications.
Uniqueness
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- is unique due to the presence of both the benzylthio group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H11FO2S |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
4-benzylsulfanyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C14H11FO2S/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI-Schlüssel |
PVLVSEOIAQCTGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thieno[2,3-d]pyrimidine-2,4-diamine, 5-methyl-](/img/structure/B8734881.png)






![Ethyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B8734931.png)

![Benzo[d][1,3]dioxol-5-ylglycine](/img/structure/B8734953.png)

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B8734986.png)


